hepta-1,6-dien-3-ol
Description
Structural Classification and Nomenclature within Dienyl Alcohol Chemistry
Hepta-1,6-dien-3-ol is systematically named according to the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.uk The name is derived from its seven-carbon parent chain ("hepta"). The "-dien-" suffix indicates the presence of two double bonds, with their positions specified by the locants 1 and 6. ucalgary.cayoutube.com The "-ol" suffix signifies the hydroxyl (-OH) group, located at the third carbon position. libretexts.org
Structurally, this compound is classified as a secondary alcohol because the carbon atom bonded to the hydroxyl group is attached to two other carbon atoms. britannica.comlatech.edu It is also characterized as a non-conjugated dienyl alcohol, as its two double bonds are separated by more than one single bond. This separation distinguishes its reactivity from conjugated dienes, where the double bonds are separated by a single bond. The oxygen atom in the alcohol group is sp3 hybridized, similar to water, giving it a bent geometry. britannica.com
Chemical Identifiers for this compound
Historical Development of Synthetic Methodologies for Heptadienols
The synthesis of alcohols has been a cornerstone of organic chemistry for over a century, with the Grignard reaction standing as a monumental discovery. Developed by François Auguste Victor Grignard in 1900, this reaction provides a powerful method for forming carbon-carbon bonds and producing primary, secondary, or tertiary alcohols. wikipedia.org The classical Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of an aldehyde or ketone. wikipedia.orgorganic-chemistry.org
Historically, a primary route to synthesizing heptadienols like this compound relies on this fundamental transformation. The synthesis can be envisioned through two principal Grignard pathways:
The reaction of acrolein (propenal) with allylmagnesium bromide .
The reaction of 4-pentenal with vinylmagnesium bromide .
In both scenarios, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide, yielding the final secondary alcohol. wisc.edumasterorganicchemistry.com The Grignard reaction is conducted under anhydrous (dry) conditions to prevent the reagent from being quenched by protons from water. wikipedia.org
Another historical approach involves the reduction of the corresponding ketone, hepta-1,6-dien-3-one . This method, however, is contingent on the availability of the ketone precursor. Early developments in organometallic chemistry also led to patented methods for preparing Grignard reagents from halo-substituted dienes, which could then be reacted with aldehydes or ketones to produce various dienols. google.com
Strategic Importance in Modern Chemical Transformations
The bifunctional nature of this compound makes it a strategically important building block in modern organic synthesis. The presence of two alkene moieties and a hydroxyl group allows for a wide range of subsequent chemical modifications.
The diene functionality, although non-conjugated, is of particular interest. The double bonds can participate in various addition reactions. More significantly, they serve as precursors for creating conjugated systems that can then undergo powerful cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and an alkene (dienophile), is one of the most efficient methods for constructing six-membered rings with high stereocontrol. wikipedia.orgresearchgate.netnih.gov While this compound itself cannot directly act as the diene in a standard Diels-Alder reaction, it can be chemically modified (e.g., through isomerization or oxidation/elimination sequences) to generate the required conjugated 1,3-diene system. Such strategies are crucial in the total synthesis of complex natural products. nih.govmasterorganicchemistry.com
Furthermore, the alkene units can engage in other synthetically useful transformations, such as the ene reaction, which is another type of pericyclic reaction. libretexts.org The hydroxyl group also plays a critical role in its synthetic utility. It can:
Act as a directing group, influencing the stereochemical outcome of reactions at nearby centers.
Be oxidized to the corresponding ketone, hepta-1,6-dien-3-one , providing access to a different class of reactive intermediates.
Be converted into a good leaving group (such as a tosylate or mesylate), enabling nucleophilic substitution reactions.
Form esters or ethers, which can serve as protecting groups or introduce new functionalities.
This versatility makes this compound and related dienols valuable starting points for the atom-economical and enantioselective synthesis of intricate molecular architectures, including those found in biologically active natural products. acs.org
Table of Mentioned Chemical Compounds
Structure
3D Structure
Properties
IUPAC Name |
hepta-1,6-dien-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h3-4,7-8H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCNWJJCBGANDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Hepta 1,6 Dien 3 Ol and Its Stereoisomers/derivatives
Direct Synthesis Approaches
Direct synthetic routes to hepta-1,6-dien-3-ol and its analogs often employ classical organic reactions that efficiently construct the carbon skeleton and introduce the desired functional groups.
Organometallic Reagent-Mediated Additions (e.g., Grignard Reactions)
The addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction and a primary method for the synthesis of alcohols. The Grignard reaction, in particular, provides a straightforward route to this compound. The synthesis involves the reaction of allylmagnesium bromide with acrolein (propenal). In this process, the nucleophilic allyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of acrolein. A subsequent aqueous workup protonates the resulting alkoxide to yield the final product, this compound.
Allylmagnesium reagents are known for their high reactivity, which can sometimes lead to a lack of chemoselectivity with multifunctional electrophiles. nih.gov However, for a simple α,β-unsaturated aldehyde like acrolein, the 1,2-addition to the carbonyl group is the predominant pathway, leading to the desired dienyl alcohol. The high reactivity of allylmagnesium bromide allows the reaction to proceed efficiently, even at room temperature. nih.gov
| Reactant 1 | Reactant 2 | Product | Key Characteristics |
|---|---|---|---|
| Allylmagnesium bromide | Acrolein | This compound | Direct C-C bond formation, formation of a secondary alcohol. |
Photochemical Cyclization and Rearrangement Processes
Photochemical reactions offer unique pathways for the synthesis of complex molecules by accessing excited electronic states with distinct reactivity. nih.gov While a direct photochemical synthesis of this compound is not prominently documented, photochemical enolization of α,β-unsaturated ketones is a known process that produces dienols. cdnsciencepub.com This reaction involves the irradiation of an α,β-unsaturated ketone, leading to a 1,5-hydrogen shift to form a Z-dienol. cdnsciencepub.com
This methodology could be conceptually applied to a precursor of this compound. For instance, a suitably substituted ketone could undergo photochemical rearrangement to generate the dienol structure. The input of light energy allows for the formation of strained and unique compounds that may not be accessible through thermal methods. nih.gov
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
Olefination reactions are indispensable tools for the synthesis of alkenes. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is particularly effective for the stereoselective synthesis of alkenes, predominantly favoring the (E)-isomer. wikipedia.orgnrochemistry.com This reaction involves the use of stabilized phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction. wikipedia.org
A plausible synthetic route to a precursor of this compound using the HWE reaction could involve the reaction of an appropriate phosphonate with an aldehyde to construct the diene backbone. For example, a phosphonate containing an allyl group could react with acrolein. The resulting product could then be further modified to yield this compound. The HWE reaction is valued for its operational simplicity and the ease of removal of the dialkylphosphate byproduct. wikipedia.org
| Reaction Type | Key Reagents | Primary Product | Stereoselectivity | Advantages |
|---|---|---|---|---|
| Horner-Wadsworth-Emmons | Stabilized phosphonate carbanions, Aldehydes/Ketones | Alkenes | Predominantly (E)-alkenes | Higher nucleophilicity of carbanion, water-soluble byproduct. wikipedia.orguta.edu |
Reductive Pathways for Dienyl Alcohol Formation
The reduction of carbonyl compounds is a fundamental method for the preparation of alcohols. This compound can be synthesized via the reduction of its corresponding ketone, hepta-1,6-dien-3-one. nih.gov A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). pressbooks.pubmasterorganicchemistry.com
The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. chemguide.co.uk This results in the formation of an alkoxide intermediate, which is subsequently protonated during an acidic or aqueous workup to yield the secondary alcohol, this compound. pressbooks.pubchemguide.co.uk Sodium borohydride is a mild reducing agent and is selective for aldehydes and ketones, which makes it suitable for substrates containing other potentially reducible functional groups. youtube.com
Another reductive method is catalytic hydrogenation, which involves the use of hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.com This method typically results in the syn-addition of hydrogen atoms across the double bond. youtube.com For the synthesis of this compound from hepta-1,6-dien-3-one, selective reduction of the carbonyl group without reducing the carbon-carbon double bonds would be necessary, which can be achieved with specific catalysts and conditions.
| Method | Reagent | Substrate | Product | Key Features |
|---|---|---|---|---|
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Hepta-1,6-dien-3-one | This compound | Selective for carbonyls, mild reaction conditions. masterorganicchemistry.comyoutube.com |
| Catalytic Hydrogenation | H₂ with Pd, Pt, or Ni | Hepta-1,6-dien-3-one | This compound | Potential for reduction of C=C bonds, requires catalyst. youtube.comyoutube.com |
Advanced Catalytic Synthesis Strategies
Advanced catalytic methods, particularly those involving transition metals, have revolutionized the synthesis of complex organic molecules, offering high efficiency and selectivity.
Ring-Closing Metathesis (RCM) for Carbocyclic and Heterocyclic Systems
Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic compounds, including carbocycles and heterocycles. This reaction, often catalyzed by ruthenium-based complexes such as Grubbs catalysts, facilitates the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, typically ethylene (B1197577).
Derivatives of this compound are excellent substrates for RCM. The presence of the two terminal alkene groups allows for cyclization to form five-, six-, or seven-membered rings, depending on the structure of the tether connecting the alkenes in a more complex derivative. The hydroxyl group of this compound is well-tolerated by modern Grubbs catalysts, which are known for their remarkable functional group tolerance and stability in the presence of alcohols, acids, and aldehydes.
The RCM of appropriately substituted derivatives of this compound can lead to the synthesis of a variety of carbocyclic and heterocyclic systems. For example, etherification or amination at the alcohol functionality, followed by the introduction of another terminal alkene, would generate a precursor for the synthesis of oxygen- or nitrogen-containing heterocycles. The reaction proceeds through a metallacyclobutane intermediate, and the thermodynamic driving force is often the release of ethylene gas.
| Catalyst Generation | Key Features | Functional Group Tolerance |
|---|---|---|
| First Generation Grubbs Catalyst | High reactivity, good functional group tolerance. | Tolerates alcohols, aldehydes, acids. |
| Second Generation Grubbs Catalyst | Higher reactivity and broader substrate scope. | Excellent tolerance to a wide range of functional groups. |
| Hoveyda-Grubbs Catalysts | Enhanced stability and recyclability. nih.govbeilstein-journals.org | Similar to other Grubbs catalysts. |
Silylcarbocyclization (SiCAC) Reactions
Silylcarbocyclization (SiCAC) is a powerful method for the construction of carbocycles from acyclic precursors. This reaction typically involves the intramolecular addition of a silicon-containing moiety and a carbon group across a double or triple bond, often catalyzed by a transition metal.
While specific examples of rhodium-catalyzed SiCAC for this compound derivatives are not extensively documented, the general mechanism for related 1,6-dienes involves the oxidative addition of a silylhydride to a low-valent rhodium complex. This is followed by the hydrorhodation of one of the double bonds of the diene. The resulting rhodium-alkyl intermediate then undergoes intramolecular carbocyclization onto the second double bond, forming a five-membered ring. Reductive elimination from the resulting rhodacyclohexane intermediate yields the silyl-substituted cyclopentane (B165970) derivative and regenerates the active rhodium catalyst.
The substrate scope for rhodium-catalyzed SiCAC of 1,6-dienes is generally broad, tolerating a variety of functional groups. For heptadienyl ethers, the nature of the substituent on the oxygen atom can influence the reaction's efficiency and stereoselectivity. Bulky protecting groups may sterically hinder the approach of the catalyst. The electronic properties of the substituents on the diene can also affect the rate of the hydrorhodation and carbocyclization steps.
Cross-Coupling Methodologies for Carbon-Carbon Bond Formation
The synthesis of this compound can be achieved through the formation of one of the carbon-carbon bonds adjacent to the hydroxyl-bearing carbon. Cross-coupling reactions provide a direct and efficient means to construct such bonds. A common and effective approach involves the reaction of an organometallic nucleophile with an electrophilic carbonyl compound.
One of the most straightforward methods for the synthesis of this compound is the Grignard reaction. This involves the addition of allylmagnesium bromide to acrolein. The allyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of acrolein. Subsequent aqueous workup protonates the resulting alkoxide to yield the desired this compound. thieme-connect.de
Another related approach is the Barbier-type reaction, where the organometallic reagent is generated in situ from an allyl halide (e.g., allyl bromide) and a metal such as magnesium, zinc, or indium in the presence of the aldehyde. This one-pot procedure can sometimes offer advantages in terms of experimental simplicity.
The table below provides a general representation of the Grignard approach for the synthesis of allylic alcohols.
| Organometallic Reagent | Carbonyl Compound | Solvent | Product |
| Allylmagnesium bromide | Acrolein | Diethyl ether/THF | This compound |
| Vinylmagnesium bromide | 4-Pentenal | THF | This compound |
This table represents plausible synthetic routes based on established chemical principles.
Prins-Ritter Cyclization Protocols
The Prins-Ritter reaction is a powerful cascade reaction that combines a Prins cyclization with a Ritter reaction to form substituted tetrahydropyrans containing an amide functionality. While direct studies on this compound are limited in publicly available literature, research on its constitutional isomer, hepta-1,6-dien-4-ol (B1294630), provides significant insights into the potential cyclization pathways. This reaction typically involves the acid-catalyzed addition of an aldehyde to a homoallylic alcohol, followed by the trapping of the resulting carbocation with a nitrile.
Lewis Acid Catalysis in Prins-Ritter Reactions
Lewis acids are frequently employed to promote Prins-Ritter cyclizations due to their ability to activate the carbonyl group of the aldehyde, facilitating the initial C-C bond formation. A variety of Lewis acids have been shown to be effective in promoting the Prins cyclization aspect of this cascade. beilstein-journals.orgnih.gov For the related substrate, hepta-1,6-dien-4-ol, bismuth(III) triflate has been successfully used to catalyze its desymmetrization through a tandem Prins–Ritter cyclization, affording N-(tetrahydropyranyl)acetamides in moderate to high yields. researchgate.net This suggests that similar conditions could be applicable to this compound. The choice of Lewis acid can significantly influence the reaction's outcome, with stronger Lewis acids potentially leading to side reactions. rug.nl
Table 1: Examples of Lewis Acid Catalyzed Prins-Ritter Cyclization of Hepta-1,6-dien-4-ol
| Aldehyde | Lewis Acid | Solvent | Yield (%) | Reference |
| Various aldehydes | Bi(OTf)₃ | Acetonitrile (B52724) | Moderate to High | researchgate.net |
It is important to note that the reaction conditions, including the stoichiometry of the Lewis acid and the nature of the solvent, are critical parameters that require optimization for each specific substrate.
Brønsted Acid Catalysis in Prins-Ritter Reactions
Mitsunobu Condensations for Functionalization
The Mitsunobu reaction is a versatile method for the functionalization of alcohols, proceeding via an SN2 mechanism that results in the inversion of stereochemistry at the alcohol carbon. nih.gov This reaction allows for the conversion of the hydroxyl group of this compound into a wide range of other functionalities, such as esters, ethers, and azides, by reaction with a suitable nucleophile in the presence of a phosphine and an azodicarboxylate.
The general mechanism involves the activation of the alcohol by triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) or a related reagent. This forms a good leaving group which is then displaced by the nucleophile. The stereospecificity of the Mitsunobu reaction makes it a powerful tool in the synthesis of chiral molecules. While specific examples of Mitsunobu reactions on this compound are not detailed in the available literature, the reaction is broadly applicable to secondary alcohols of this type.
Stereocontrolled Synthesis of this compound Variants
The presence of a stereocenter at the C-3 position and two prochiral alkene faces makes the stereocontrolled synthesis of this compound variants a significant challenge and an area of active research. Methodologies that can control both the absolute and relative stereochemistry are highly valuable.
Enantioselective and Diastereoselective Synthetic Routes
The development of enantioselective and diastereoselective routes to chiral alcohols is a cornerstone of modern organic synthesis. For compounds like this compound, such syntheses would typically involve the asymmetric addition of a nucleophile to a prochiral ketone or aldehyde, or the asymmetric reduction of a corresponding ketone.
While specific, detailed enantioselective or diastereoselective synthetic routes leading directly to this compound are not extensively documented in readily accessible sources, general strategies in asymmetric synthesis are applicable. These include the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the reaction. For instance, the enantioselective addition of organometallic reagents to aldehydes is a common method for preparing chiral secondary alcohols.
Chiral Catalyst Development for Asymmetric Transformations
The development of chiral catalysts is crucial for achieving high levels of enantioselectivity in the synthesis of chiral molecules like this compound. Chiral ligands, often in complex with a metal, can create a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer. researchgate.net
For the synthesis of chiral dienes and related structures, a variety of chiral catalysts have been developed. These include complexes of rhodium and other transition metals with chiral diene ligands. researchgate.net The design of these ligands is critical to achieving high catalytic activity and enantioselectivity. While direct application of these specific catalysts to the synthesis of this compound is not explicitly reported, the principles of their design and application are broadly relevant to the development of synthetic routes for this and related chiral alcohols. The ongoing development of new chiral catalysts continues to expand the toolbox for the asymmetric synthesis of complex molecules.
Kinetic Resolution Techniques for Chiral Heptadienols
Kinetic resolution is a pivotal technique for the separation of racemates into their constituent enantiomers, relying on the differential reaction rates of each enantiomer with a chiral catalyst or reagent. For chiral secondary allylic alcohols such as this compound, enzymatic and chemoenzymatic methods are particularly prominent.
Enzymatic kinetic resolution (EKR) frequently employs lipases due to their broad substrate specificity, high enantioselectivity, and operational simplicity under mild conditions. Lipases catalyze the enantioselective acylation of the alcohol, where one enantiomer is converted to an ester at a much higher rate than the other. This process allows for the separation of the faster-reacting enantiomer (as the ester) from the slower-reacting, unreacted enantiomer (the alcohol). A widely used and highly effective biocatalyst for the resolution of secondary alcohols is the immobilized lipase B from Candida antarctica (CALB), often marketed as Novozym® 435. The reaction typically involves the racemic alcohol, the enzyme, and an acyl donor, such as vinyl acetate, in a non-polar organic solvent. The high enantioselectivity of these enzymes can yield both the acylated product and the remaining alcohol with high enantiomeric excess (ee).
Dynamic kinetic resolution (DKR) represents an advancement over standard KR, offering a theoretical maximum yield of 100% for a single desired enantiomer, as opposed to the 50% limit in classical KR. In a chemoenzymatic DKR process, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting alcohol enantiomer. This racemization is typically achieved using a metal catalyst, such as a ruthenium complex. As the more reactive enantiomer is consumed by the enzyme, the less reactive enantiomer is continuously converted back into the racemate, ensuring that the entire substrate pool is eventually converted into the desired enantiomerically pure product. This technique has been successfully applied to a range of allylic alcohols.
The following table summarizes representative results for the lipase-catalyzed kinetic resolution of various secondary allylic alcohols, which serve as models for the resolution of this compound.
| Enzyme | Substrate | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Novozym® 435 (CALB) | (±)-oct-1-en-3-ol | Vinyl Acetate | Hexane | (R)-alcohol & (S)-acetate | >99% |
| Amano Lipase PS-C II | (±)-1-phenylethanol | Isopropenyl Acetate | tert-Butyl methyl ether | (R)-alcohol & (S)-acetate | 99.6% (alcohol) |
| Candida rugosa Lipase | (±)-1-(3-bromofuran-2-yl)-2-chloroethanol | (Z)-acrylate derivative | Diisopropyl ether | (S)-ester & (R)-alcohol | 99% (ester) |
Functional Group Manipulations and Protective Group Chemistry
The hydroxyl group in this compound is often protected to prevent its interference in subsequent synthetic steps that may involve strong bases, nucleophiles, or organometallic reagents. The choice of protecting group is dictated by its stability under the planned reaction conditions and the ease of its removal. Silyl (B83357) ethers and tetrahydropyranyl (THP) ethers are two of the most common choices for protecting secondary alcohols.
Silyl Ethers: Silyl ethers are formed by reacting the alcohol with a silyl halide (e.g., a silyl chloride) in the presence of a base. The steric bulk of the substituents on the silicon atom influences the stability of the resulting silyl ether and the conditions required for its introduction and removal. This allows for fine-tuning of the protection strategy. For instance, the tert-butyldimethylsilyl (TBS) group is significantly more stable to acidic conditions than the trimethylsilyl (B98337) (TMS) group. Protection is typically achieved using the corresponding silyl chloride (e.g., TBS-Cl) and a base like imidazole in a solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). researchgate.net Deprotection is most commonly accomplished using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), which selectively cleaves the strong silicon-oxygen bond. acs.org
| Protecting Group | Abbreviation | Typical Reagent | Relative Acid Stability | Cleavage Conditions |
|---|---|---|---|---|
| Trimethylsilyl | TMS | TMS-Cl, Et3N | Low | Mild acid (e.g., H3O+), K2CO3/MeOH |
| Triethylsilyl | TES | TES-Cl, Imidazole | Moderate | TBAF, HF, Acetic Acid |
| tert-Butyldimethylsilyl | TBS / TBDMS | TBS-Cl, Imidazole | High | TBAF, HF, p-TsOH |
| Triisopropylsilyl | TIPS | TIPS-Cl, Imidazole | Very High | TBAF, HF |
| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl, Imidazole | Very High | TBAF, HF |
Tetrahydropyranyl (THP) Ethers: The THP group is another common protecting group for alcohols, forming a stable acetal. smolecule.comacgpubs.org It is introduced by the acid-catalyzed reaction of the alcohol with 3,4-dihydro-2H-pyran (DHP). Common acid catalysts include p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS). nih.gov THP ethers are stable to strongly basic conditions, organometallic reagents, and hydrides. organic-chemistry.org A key characteristic of THP protection is the introduction of a new stereocenter, which can lead to a mixture of diastereomers if the alcohol is already chiral. Deprotection is readily achieved by acidic hydrolysis, for example, using acetic acid in a tetrahydrofuran/water mixture. acgpubs.org
The presence of both a secondary alcohol and two carbon-carbon double bonds in this compound allows for various chemoselective transformations.
Chemoselective Oxidation: The selective oxidation of the secondary alcohol to the corresponding ketone, hepta-1,6-dien-3-one, without affecting the double bonds is a common and important transformation. Reagents based on chromium(VI), such as pyridinium chlorochromate (PCC), are effective for this purpose. wikipedia.org PCC oxidations are typically carried out in an anhydrous solvent like dichloromethane and can efficiently convert secondary allylic alcohols to α,β-unsaturated ketones. wikipedia.org Other modern methods for the selective oxidation of allylic alcohols include systems like Fe(NO3)3·9H2O/TEMPO/NaCl under aerobic conditions, which provide an environmentally benign pathway to enones. organic-chemistry.org Manganese dioxide (MnO2) is another classic reagent known for its high chemoselectivity in oxidizing allylic and benzylic alcohols.
Reactivity and Mechanistic Investigations of Hepta 1,6 Dien 3 Ol Scaffolds
Intramolecular Cyclization Pathways
The spatial proximity of the two double bonds and the hydroxyl group in hepta-1,6-dien-3-ol and its derivatives facilitates various intramolecular cyclization reactions, leading to the formation of both carbocyclic and heterocyclic ring systems.
Formation of Carbocyclic Ring Systems
The synthesis of carbocyclic structures from this compound scaffolds is a well-established strategy, primarily leveraging ring-closing metathesis (RCM). This method has proven effective for creating five- and six-membered rings, which are core structures in many biologically significant molecules, including carbocyclic nucleosides like carbovir (B1146969) and abacavir. doi.orgpsu.edu For instance, the RCM of 1,6-dienes with a secondary hydroxyl group at one allylic position and a bulky alkoxy group at the other can proceed smoothly to form cyclopentenols. doi.org
In one application, a derivative, (±)-5-(tert-Butyldimethylsilanyloxymethyl)-3,5-dimethyl-hepta-1,6-dien-3-ol, was synthesized as a key intermediate in the creation of 1',4'-dimethyl branched carbovir analogues. psu.edu This intermediate was prepared through the reaction of 4-(tert-butyldimethylsilanyloxymethyl)-4-methyl-hex-5-en-2-one with vinyl magnesium bromide. psu.edu Similarly, the synthesis of other carbocyclic nucleoside analogues has utilized this compound derivatives, such as (±)-(3R and 3S, 5S)-5-(tert-butyldimethylsilyloxymethyl)-5-phenyl-hepta-1,6-dien-3-ol, which is formed by treating a ketone precursor with vinylmagnesium bromide. scispace.com
Vinyl radical cyclization is another pathway to carbocycles. For example, 6-bromo-hepta-1,5-dien-4-ol derivatives can be converted into hydroxycyclohexene fused carbocycles using tri-n-butyltin hydride (TBTH) as a mediator and azobisisobutyronitrile (AIBN) as a radical initiator. researchgate.net
Table 1: Examples of Carbocycle Formation from this compound Derivatives
| Starting Material (Heptadienol Derivative) | Reaction Type | Key Reagents | Product | Reference |
|---|---|---|---|---|
| 5R-(alkoxy)-hepta-1,6-dien-3-ol | Ring-Closing Metathesis (RCM) | Ruthenium catalyst | Substituted Cyclopentenol (B8032323) | doi.org |
| (±)-5-(tert-Butyldimethylsilanyloxymethyl)-3,5-dimethyl-hepta-1,6-dien-3-ol | Intermediate Synthesis | Vinyl magnesium bromide | Precursor for Carbovir Analogues | psu.edu |
| (±)-(3R and 3S, 5S)-5-(tert-butyldimethylsilyloxymethyl)-5-phenyl-hepta-1,6-dien-3-ol | Intermediate Synthesis | Vinylmagnesium bromide | Precursor for Phenyl-Branched Carbocyclic Nucleosides | scispace.com |
| 6-Bromo-hepta-1,5-dien-4-ol derivative | Vinyl Radical Cyclization | tri-n-butyltin hydride (TBTH), AIBN | Hydroxycyclohexene fused carbocycle | researchgate.net |
Construction of Oxygen-Containing Heterocycles (e.g., Tetrahydropyrans)
The this compound scaffold and its constitutional isomer, hepta-1,6-dien-4-ol (B1294630), are valuable precursors for synthesizing oxygen-containing heterocycles, particularly tetrahydropyrans (THPs). researchgate.netresearchgate.net The Prins cyclization is a key transformation in this context, where an alkene and an aldehyde react in the presence of an acid catalyst. researchgate.net The Prins-Ritter reaction, a tandem sequence involving hepta-1,6-dien-4-ol and various aldehydes, has been shown to produce N-(tetrahydropyranyl)acetamides with moderate to high yields when promoted by bismuth(III) triflate. researchgate.net
Research has demonstrated that the diastereochemical outcome of these cyclizations can be influenced by the catalyst and the substitution pattern on the dienol substrate. uva.es For example, diastereoselective ring-closing metathesis (DSRCM) on chiral trienic systems derived from (-)-8-aminomenthol can yield enantiopure oxygen-containing heterocycles. uva.es The choice of ruthenium catalyst and protecting groups for the hydroxyl function can reverse or enhance the stereoinduction. uva.es
Table 2: Synthesis of Tetrahydropyrans from Heptadienol Scaffolds
| Starting Material | Reaction Type | Key Reagents/Catalyst | Product Class | Reference |
|---|---|---|---|---|
| Hepta-1,6-dien-4-ol | Prins-Ritter Cyclization | Aldehyde, Bismuth(III) triflate | N-(tetrahydropyranyl)acetamide | researchgate.net |
| Chiral trienic perhydro-1,3-benzoxazines (from dienols) | Diastereoselective Ring-Closing Metathesis (DSRCM) | Ruthenium carbene catalyst | Enantiopure Oxygen-Containing Heterocycles | uva.es |
| Hepta-1,6-dien-4-ol | Tandem Prins Cyclization/Cross-Metathesis | Aldehyde, Grubbs' catalyst, Styrene (B11656) | 2,6-disubstituted Tetrahydropyran (B127337) | thieme-connect.com |
| Homoallylic alcohols with internal double bonds | Prins Cyclization | Aldehyde, BiCl₃, TMSCl | 2,3,4,6-tetrasubstituted Tetrahydropyran | acs.org |
Rearrangement Reactions
The allylic alcohol functionality within the this compound structure makes it an ideal substrate for various sigmatropic rearrangements, which are powerful tools for carbon-carbon bond formation and stereoselective synthesis.
Claisen Rearrangements (e.g., Johnson-Claisen)
The Johnson-Claisen rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement that converts an allylic alcohol into a γ,δ-unsaturated ester by reacting it with an orthoester in the presence of a weak acid catalyst, such as propionic acid. tcichemicals.comwikipedia.orgsynarchive.com This reaction results in a two-carbon chain extension. tcichemicals.com The process involves the in-situ formation of a ketene (B1206846) acetal, which then undergoes the rearrangement. tcichemicals.com
While direct examples using this compound are not prevalent in the provided sources, studies on closely related systems highlight the principles. For instance, the Johnson-Claisen rearrangement of 1-SF₅-penta-1,4-dien-3-ol, which also contains two vinyl groups, was investigated. rsc.orgnih.gov When this compound was reacted with trimethyl orthoacetate, the rearrangement selectively involved the unsubstituted vinyl group, yielding methyl 7-SF₅-hepta-4,6-dienoate. rsc.orgnih.gov This demonstrates the feasibility of the rearrangement on a diene-ol scaffold and shows how substituents can direct the regiochemical outcome. rsc.orgnih.gov
Sigmatropic Rearrangements in Substituted Heptadienols
Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system. libretexts.orgwikipedia.org The rsc.orgrsc.org shifts, such as the Cope and Claisen rearrangements, are particularly relevant to the this compound system. libretexts.orgchadsprep.com These reactions proceed through a highly ordered, cyclic transition state. wikipedia.org
In substituted heptadienols, the nature and position of the substituents can significantly influence the reactivity and selectivity of sigmatropic rearrangements. As observed in the Johnson-Claisen rearrangement of 1-SF₅-penta-1,4-dien-3-ol, the sterically bulky and electron-withdrawing SF₅ group prevented the adjacent double bond from participating in the reaction. rsc.orgnih.gov Instead, the rearrangement occurred exclusively at the less sterically hindered and more electron-rich vinyl group at the other end of the molecule. rsc.orgnih.gov This finding underscores that steric factors can override electronic properties in dictating the pathway of rsc.orgrsc.org-sigmatropic rearrangements in such diene systems. rsc.orgnih.gov
Reactions Involving Olefinic Moieties
The two terminal double bonds in this compound are reactive sites that can participate in a variety of transformations beyond the cyclizations and rearrangements discussed above. These reactions allow for further functionalization and construction of complex molecular frameworks.
Ring-closing metathesis (RCM) is a prominent example that directly utilizes both olefinic groups to form cyclic structures, as detailed in section 3.1.1. doi.org Beyond RCM, cross-metathesis offers a powerful method for C-C bond formation. This reaction involves one of the olefinic groups of the heptadienol scaffold reacting with another olefin. For example, after an initial Prins cyclization of hepta-1,6-dien-4-ol, the remaining double bond can undergo cross-metathesis with styrene using a Grubbs' catalyst to append a styrenyl group to the newly formed ring system. thieme-connect.com
The olefinic moieties can also participate in photocycloaddition reactions. In one study, the amine analogue of this compound was shown to undergo a [2+2] photocycloaddition, demonstrating the capability of the diene system to form cyclobutane (B1203170) rings. acs.org This reaction highlights the potential for constructing strained ring systems from the heptadienol scaffold under photochemical conditions.
Table 3: Selected Reactions at the Olefinic Moieties of Heptadienol Scaffolds
| Reaction Type | Substrate/Precursor | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Substituted hepta-1,6-dien-3-ols | Ruthenium carbene catalyst | Cyclopentenols | doi.org |
| Cross-Metathesis | Tetrahydropyran from hepta-1,6-dien-4-ol cyclization | Styrene, Grubbs' catalyst (G-II) | Styrenyl-substituted tetrahydropyran | thieme-connect.com |
| [2+2] Photocycloaddition | Amine analogue of hepta-1,6-dien-4-ol | Photochemical irradiation | Bicyclic cyclobutane derivative | acs.org |
Elucidation of Reaction Mechanisms
The study of reaction intermediates is crucial for understanding the mechanisms of reactions involving this compound. For instance, in transition metal-catalyzed reactions, organometallic intermediates are often proposed. In the catalytic hydrogenation using Wilkinson's catalyst, a key intermediate is a rhodium-hydrido-alkene complex. adichemistry.com The reaction is believed to proceed through a cycle involving oxidative addition of hydrogen to the rhodium(I) center, coordination of the alkene, migratory insertion of the alkene into the Rh-H bond, and finally, reductive elimination to release the alkane and regenerate the catalyst. slideshare.net
In photochemical reactions, such as the copper(I)-catalyzed intramolecular [2+2] cycloaddition of related dienols like 3,6-dimethylthis compound, a triplet biradical intermediate is often implicated following photoexcitation. benchchem.comacs.org For oxymercuration, the formation of a cyclic mercurinium ion intermediate is well-established. This three-membered ring structure explains the observed stereochemistry (anti-addition) and the Markovnikov regioselectivity of the nucleophilic attack by water.
Kinetic studies provide quantitative insight into reaction mechanisms. For the catalytic hydrogenation of alkenes, the rate of reaction is influenced by several factors including substrate structure, catalyst concentration, and hydrogen pressure. For hydrogenations using Wilkinson's catalyst, the rate is known to decrease with increasing steric hindrance around the double bond. slideshare.net Therefore, it is expected that the hydrogenation of the terminal double bond (C-1) of this compound would exhibit a faster rate constant compared to the internal double bond (C-6).
The rate law for such hydrogenations can be complex, often showing a dependence on the concentrations of the catalyst, the substrate, and hydrogen. A general observation is that the reaction rate decreases for more substituted alkenes. slideshare.net For a hypothetical kinetic study comparing the hydrogenation of the two double bonds in this compound, one would anticipate the following relationship for the initial rates: Rate(C-1=C-2) > Rate(C-6=C-7).
Table 2: Predicted Relative Initial Rates of Hydrogenation for this compound Double Bonds
| Double Bond Position | Substitution Pattern | Steric Hindrance | Predicted Relative Rate |
| C-1=C-2 | Monosubstituted | Low | Higher |
| C-6=C-7 | Monosubstituted | Low | Higher |
Note: As both double bonds are terminal and monosubstituted, their intrinsic electronic reactivity is similar. However, subtle differences in steric accessibility or interaction with the hydroxyl group could lead to minor rate differences, which would need to be determined experimentally.
Stereochemical Control in Hepta 1,6 Dien 3 Ol Chemistry
Strategies for Diastereoselective Induction
Diastereoselective induction in reactions involving hepta-1,6-dien-3-ol often relies on the substrate's existing stereochemistry or the use of external reagents to influence the formation of a new stereocenter.
One notable strategy involves the Prins-Ritter cyclization . The reaction between hepta-1,6-dien-4-ol (B1294630) and aldehydes like p-tolualdehyde or benzaldehyde (B42025) can be guided by Lewis acids to produce tetrahydropyran (B127337) scaffolds. researchgate.netresearchgate.net The choice of Lewis acid and reaction conditions, such as the amount of nitrile used, significantly impacts the conversion rates and yields. researchgate.net For instance, using boron trifluoride etherate with a controlled amount of acetonitrile (B52724) has been shown to be an effective balance for achieving good yields. researchgate.net The resulting tetrahydropyran derivatives can then undergo further functionalization. researchgate.net
Another approach is the intramolecular oxa-Michael addition . This strategy has been employed in the synthesis of natural products, where the cyclization of a precursor derived from this compound proceeds with high cis-selectivity. researchgate.net
Furthermore, aldol (B89426) reactions of titanium enolates derived from esters can be influenced by additives to achieve high diastereoselectivity. For example, the addition of acetonitrile (MeCN) or N-methyl-2-pyrrolidone (NMP) to the reaction of a titanium enolate with cinnamaldehyde (B126680) has been shown to improve the anti/syn ratio of the aldol product. nih.gov
The following table summarizes the effect of different additives on the diastereoselectivity of an aldol reaction:
| Entry | Additive | Yield (%) | Anti/Syn Ratio |
| 1 | none | 60 | 80:20 |
| 2 | MeCN | 60 | 96:4 |
| 3 | NMP | 55 | 90:10 |
| 4 | TMEDA | 30 | 96:4 |
| 5 | DIPEA | 70 | 96:4 |
| Data from a study on a stereoselective anti-aldol route. nih.gov |
Enantioenriched Synthesis of Chiral Heptadienols
The synthesis of enantioenriched this compound and its analogs is crucial for producing optically active target molecules. Several methods have been developed to achieve this.
One common approach is the use of chiral pool starting materials . For example, (3R,6E)-1,7-bis(4-hydroxyphenyl)hept-6-en-3-ol has been synthesized starting from 4-hydroxybenzaldehyde, utilizing key steps like Wittig olefination and hydrolytic kinetic resolution of a racemic epoxide. researchgate.net Similarly, other syntheses have employed tartaric acid, ribose, or arabinose as chiral starting points. nih.gov
Asymmetric catalysis is another powerful tool. Copper hydride catalyzed semireduction of conjugated enynes has been developed to produce highly enantioenriched 1,3-disubstituted allenes, which can be related structurally to substituted heptadienols. acs.org This method is valued for its mild conditions and tolerance of various functional groups. acs.org
The following table highlights different approaches to enantioenriched synthesis:
| Target/Related Compound | Key Method | Starting Material(s) | Reference |
| (3R,6E)-1,7-bis(4-hydroxyphenyl)hept-6-en-3-ol | Hydrolytic kinetic resolution | 4-Hydroxybenzaldehyde | researchgate.net |
| (S)-5-Methylhept-2-en-4-one | Chemoenzymatic synthesis | (S)-2-Methylbutanoic acid | mdpi.com |
| Enantioenriched 1,3-disubstituted allenes | Copper hydride catalyzed semireduction | Conjugated enynes | acs.org |
| (3R,5R)-Hepta-1,6-diene-3,5-diol derivatives | Chiral pool synthesis | Tartaric acid, ribose, or arabinose | nih.gov |
Role of Chiral Auxiliaries and Ligands in Reactions
Chiral auxiliaries and ligands are instrumental in transferring stereochemical information during a reaction, leading to the formation of one enantiomer or diastereomer in excess.
Chiral auxiliaries , such as (S)-benzyl mandelate, can be used to control the diastereoselective ring opening of cyclic anhydrides. acs.org In another example, a mannose-based chiral auxiliary controlled the diastereoselectivity of a Michael addition to a bis-enone in an 8:1 ratio. acs.org N-Tosylamidoindanol has been effectively used as a chiral auxiliary in a diastereoselective ester-derived Ti-enolate based anti-aldol reaction. nih.gov
Chiral ligands are essential in metal-catalyzed asymmetric reactions. Chiral diene ligands, for instance, have gained significant attention in asymmetric catalysis. researchgate.net Rhodium complexes with chiral diene ligands have been synthesized and used in asymmetric insertions and cycloisomerizations. researchgate.net Similarly, chiral bidentate amino alcohols and tridentate Schiff bases have been synthesized and evaluated as ligands in metal-catalyzed reactions like sulfoxidation and Diels-Alder reactions. sfu.ca A chromium(III)-complex of a tridentate Schiff base was found to catalyze a hetero-Diels-Alder reaction with good yield and enantioselectivity. sfu.ca
The development of novel chiral ligands is an active area of research. For instance, N-sulfinyl homoallylic amines have been designed as hybrid ligands for rhodium-catalyzed enantioselective 1,4-additions. researchgate.net
Analysis of Stereochemical Outcomes in Multistep Syntheses
The final stereochemical outcome of a multistep synthesis is the cumulative result of all stereocontrolling steps. Careful analysis and planning are required to achieve the desired stereoisomer of the final product.
In the total synthesis of diospongin A and B, key stereoselective reactions included the reduction of a β-keto ester and intramolecular oxy-Michael reactions. researchgate.net The stereochemistry of intermediates was carefully controlled to lead to the desired natural product. researchgate.net
Similarly, the synthesis of (3R,6E)-1,7-bis(4-hydroxyphenyl)hept-6-en-3-ol was accomplished through two different routes, both relying on key stereoselective steps like hydrolytic kinetic resolution and olefin cross-metathesis to establish the final stereochemistry. researchgate.net
The desymmetrization of hepta-1,6-dien-4-ol via a Prins reaction provides a tetrahydropyran scaffold that can be further elaborated. Subsequent functionalizations, such as Mitsunobu reaction and cross-metathesis/Wacker oxidation, were used to produce analogues of diospongin A, demonstrating how the initial stereocontrol is carried through the synthesis. researchgate.net
The synthesis of complex molecules often involves the assembly of multiple chiral fragments. For instance, the synthesis of (+)-6-epi-mevinolin involved combining a nonracemic phosphonate (B1237965) unit and a decalin unit, each prepared from enantiopure starting materials. acs.org The construction of the decalin moiety itself was achieved via an asymmetric intramolecular Diels-Alder reaction. acs.org This highlights the importance of controlling stereochemistry at each stage of a convergent synthesis.
Computational and Theoretical Studies on Hepta 1,6 Dien 3 Ol Systems
Quantum Chemical Calculations of Molecular Structures and Reactivity
Quantum chemical calculations are fundamental to predicting the geometry and electronic properties of molecules like hepta-1,6-dien-3-ol. These calculations help in understanding the molecule's stability, reactivity, and spectroscopic characteristics.
Energy Profiles and Transition State Determination
Computational studies are crucial for mapping the energy landscapes of chemical reactions involving this compound. By calculating the energies of reactants, products, and intermediate transition states, chemists can predict the feasibility and kinetics of a reaction. For instance, in cycloaddition reactions, which are common for diene systems, determining the activation energy via transition state theory helps in understanding how substituents on the this compound backbone can influence the reaction rate. cdnsciencepub.com
Conformational Analysis and Stereoelectronic Effects
The three-dimensional arrangement of atoms in this compound, its conformation, plays a significant role in its reactivity. Computational methods are used to identify the most stable conformations and to understand how electronic effects within the molecule (stereoelectronic effects) influence its shape and reactivity. windows.net For instance, the presence of a hydroxyl group can hold the molecule in a folded conformation, which may lower the energy barrier for cyclization reactions. cdnsciencepub.com This is a subtle stereoelectronic effect that can be elucidated through detailed conformational analysis. cdnsciencepub.com The conformation of a molecule, influenced by single-bond rotations, can significantly impact its reactivity. windows.net
Mechanistic Insights from Computational Modeling
Computational modeling provides a powerful lens through which to view the step-by-step process of chemical reactions.
Prediction of Reaction Pathways and Selectivity
By simulating the interactions between molecules, computational models can predict the most likely pathways a reaction will follow. This is particularly useful for complex reactions where multiple products can be formed. For derivatives of this compound, such as those used in intramolecular Diels-Alder reactions, understanding the factors that influence the rate and stereoselectivity is essential for synthetic applications. cdnsciencepub.com Computational modeling, including Density Functional Theory (DFT) simulations, can be used to predict reaction pathways, such as those in Diels-Alder reactions or acid-catalyzed rearrangements. benchchem.com Theoretical calculations and reaction monitoring are in agreement with proposed mechanism pathways. acs.org
Catalyst Performance Prediction and Optimization
In many reactions, a catalyst is used to speed up the reaction rate. Computational models can be used to predict how well a particular catalyst will perform and to design new, more efficient catalysts. This often involves studying the interaction between the catalyst and the this compound system. An iterative approach combining machine learning with laboratory experiments has been proposed to accelerate the design and optimization of new catalysts. nih.gov This process involves training a model with existing data, screening potential candidates, experimental synthesis and characterization, and then updating the model with the new results. nih.gov
Application of Density Functional Theory (DFT) in Reaction Analysis
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost. It is particularly well-suited for studying the electronic structure and reactivity of organic molecules.
DFT calculations can be used to optimize molecular geometries and predict various properties. For example, the B3LYP/6-31G* level of theory can be used to estimate properties like logP and pKa. benchchem.com DFT is also employed to investigate reaction mechanisms, such as those in cycloaddition reactions, by calculating the Gibbs free energy profiles and the structures of transition states. pku.edu.cn For instance, DFT has been used to study the mechanisms of reactions between curcumin (B1669340), a related dienone compound, and nitrogen dioxide, obtaining optimized geometries of equilibrium and transition states. researchgate.net The method has also been applied to analyze the conformational and structural properties of curcumin derivatives. researchgate.net
Table of Calculated Properties for a Related Dienol System
This table presents data from a computational study on a similar dienol compound, illustrating the types of properties that can be determined using DFT.
| Property | Calculated Value | Method |
| logP | 3.56 | B3LYP/6-31G |
| pKa | 14.85 ± 0.10 | B3LYP/6-31G |
| Data sourced from a study on 3-methylhepta-2,6-dien-1-ol. benchchem.com |
Hepta 1,6 Dien 3 Ol As a Key Building Block in Complex Molecular Architectures
Role in Total Synthesis of Natural Products (e.g., Diterpenes, Grandisol)
The strategic placement of functional groups in hepta-1,6-dien-3-ol makes it an ideal starting material or key intermediate in the total synthesis of various natural products.
A notable example is its application in the synthesis of Grandisol , a monoterpene component of the boll weevil sex pheromone. A derivative, 3,6-dimethylthis compound, undergoes an intramolecular copper(I)-catalyzed photobicyclization to form 2,5-dimethylbicyclo[3.2.0]heptan-endo-2-ol, a key intermediate in an enantiospecific synthesis of both enantiomers of grandisol. capes.gov.bracs.orgresearchgate.net This photochemical approach highlights the utility of the dienol structure in forming strained bicyclic systems. capes.gov.bracs.org
The synthesis of diterpenes , a large and diverse class of natural products, has also benefited from methodologies involving this compound derivatives. For instance, enantioselective total syntheses of cladiellin diterpenes, such as 6-acetoxycladiell-7(16),11-dien-3-ol, have been achieved through complex strategies where the core structure is assembled from simpler chiral precursors. researchgate.net While not a direct starting material, the principles of stereocontrolled cyclization reactions are central to these syntheses. researchgate.net
Furthermore, in the total synthesis of Xanthoangelol B , a natural product with potential antibacterial properties, a related compound, 2,6-dimethylthis compound, was considered for introduction into the molecular scaffold. nih.gov Although this specific route presented challenges, it underscores the strategic thinking of using such dienol fragments in the assembly of complex natural products. nih.gov
| Natural Product Target | This compound Derivative | Key Transformation | Reference |
| Grandisol | 3,6-dimethylthis compound | Intramolecular copper(I)-catalyzed photobicyclization | capes.gov.bracs.orgresearchgate.net |
| Cladiellin Diterpenes | (Not a direct precursor) | Stereocontrolled cyclizations | researchgate.net |
| Xanthoangelol B | 2,6-dimethylthis compound | Considered for late-stage introduction | nih.gov |
Precursor in the Synthesis of Carbocyclic Nucleoside Analogs
Carbocyclic nucleoside analogs are a critical class of therapeutic agents that mimic natural nucleosides but possess a carbocyclic ring instead of a furanose sugar. This modification often imparts enhanced metabolic stability and potent biological activity. This compound and its derivatives serve as valuable precursors for constructing these modified "sugar" rings.
Research has demonstrated the use of related structures in the synthesis of novel carbocyclic nucleoside analogs. researchgate.netresearchgate.net For instance, the synthesis of certain carbocyclic nucleosides begins with simple, acyclic precursors that are elaborated into the requisite cyclopentane (B165970) or cyclohexane (B81311) core. The diene functionality present in molecules like this compound is amenable to ring-closing metathesis (RCM), a powerful reaction for forming cyclic structures.
While direct synthesis from this compound is not always the primary route, the synthesis of monofluorinated and difluorinated carbocyclic nucleoside analogues has been achieved starting from cyclopentenone, which can be seen as a downstream product of a cyclized dienol. rsc.org The synthesis of various carbocyclic nucleosides, such as (-)-aristeromycin and (-)-neplanocin A, often involves intricate multi-step sequences where the carbocyclic core is meticulously assembled. acs.org
Intermediate in the Formation of Nitrogen-Containing Heterocycles (e.g., Pyridine (B92270) Derivatives)
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The functional handles of this compound provide a scaffold for the construction of these important ring systems.
One area of application is in the synthesis of highly substituted pyridine derivatives . A three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids can produce highly functionalized pyridin-4-ol derivatives. chim.it While not directly using this compound, this method generates a diene intermediate that undergoes an intramolecular aldol-type addition to form the pyridine ring, a transformation conceptually similar to cyclizations involving dienols. chim.it
Furthermore, the synthesis of enantiopure dibenzo-fused nitrogen heterocycles has been accomplished using hepta-4,6-dien-1-amines. researchgate.net These starting materials, which are structurally related to this compound, undergo cascade reactions to form complex, medicinally relevant scaffolds. researchgate.net The development of new synthetic methods for constructing enantioenriched nitrogen heterocycles, such as pyrrolidines and β-lactams, is an active area of research where dienol-type structures could play a future role. researchgate.net
| Heterocycle Class | Related Starting Material/Intermediate | Synthetic Strategy | Reference |
| Pyridine Derivatives | Dienol/Enamide Intermediates | Three-component reaction followed by cyclization | chim.it |
| Dibenzo-fused N-heterocycles | Hepta-4,6-dien-1-amines | Cascade Prins/Friedel–Crafts cyclization | researchgate.net |
| Indeno[1,2-b]pyridine Derivatives | (Not directly related) | Multi-step synthesis from indenone precursors | ekb.eg |
Utility in the Construction of Polyfunctional Compounds
The term "polyfunctional compounds" refers to molecules bearing multiple reactive groups, making them valuable intermediates for creating diverse and complex chemical structures. This compound is inherently a polyfunctional compound, and its reactivity can be harnessed to build even more elaborate molecules.
Its utility is demonstrated in the synthesis of stereochemically rich cyclopentane derivatives. For example, (3R,5R)-5-((triisopropylsilyl)oxy)this compound, a protected form of the corresponding diol, can be prepared and subsequently used in ring-closing metathesis reactions to generate functionalized cyclopentenols. nih.gov This strategy allows for the creation of multiple stereocenters and functional groups in a controlled manner.
The concept of "lead-oriented synthesis" aims to create libraries of diverse, three-dimensional molecules for drug discovery. whiterose.ac.uk This often involves the use of polyfunctional starting materials that can be elaborated through various cyclization and functionalization reactions. The dienol motif of this compound is well-suited for such branching synthetic approaches, enabling the rapid generation of structurally diverse scaffolds. whiterose.ac.uk
Furthermore, the synthesis of novel carbasugars and their analogs, which are polyhydroxylated cycloalkanes, can start from hydroxymethylated cycloalkenones. umich.edu The synthesis of these precursors can involve dienol intermediates, showcasing the pathway from simple acyclic dienols to complex, polyfunctional cyclic systems.
Q & A
Q. What are the established synthetic routes for hepta-1,6-dien-3-ol, and how can reaction conditions be optimized?
this compound can be synthesized via ring-closing enyne metathesis (RCEYM) using prochiral oxaenediynes as substrates. For example, derivatives like 4-(allyloxy)hepta-1,6-diyne (2a) have been utilized to generate hepta-1,6-diyn-4-ol intermediates, which can be further functionalized . Optimization involves:
- Catalyst selection : Grubbs catalysts for improved diastereoselectivity.
- Temperature control : Lower temperatures (e.g., 40°C) to minimize polymerization of unstable intermediates.
- Solvent choice : Dichloromethane or toluene for enhanced reactivity.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound and its derivatives?
- NMR : The allylic protons of the diene system (δ 5.2–5.8 ppm) and hydroxyl proton (δ 1.5–2.0 ppm) are diagnostic. For derivatives like 4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol, chiral centers introduce splitting patterns in H and C NMR .
- IR : Hydroxyl stretching (3200–3600 cm) and conjugated double bonds (1650–1680 cm).
- MS : Molecular ion peaks at m/z 112.17 (for the base compound) and fragmentation patterns indicating loss of water or allyl groups .
Q. What are the stability considerations for this compound under storage and experimental conditions?
- Storage : Store in glass containers at room temperature, sealed under inert gas (e.g., N) to prevent oxidation. Avoid exposure to light, as conjugated dienes are prone to photochemical reactions .
- Handling : Use anhydrous solvents to prevent hydrolysis of sensitive derivatives (e.g., aminoethyl-substituted analogs) .
Q. How can researchers distinguish this compound from structurally similar compounds (e.g., hepta-1,6-dien-4-ol)?
- Chromatography : Reverse-phase HPLC with a C18 column and UV detection (λ = 210–230 nm) can resolve positional isomers.
- Retention indices : this compound elutes earlier than hepta-1,6-dien-4-ol due to differences in polarity .
- Spectral data : Compare H NMR chemical shifts of hydroxyl-bearing carbons (C3 vs. C4) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Ventilation : Use fume hoods to mitigate inhalation risks, as volatile dienes may irritate mucous membranes.
- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.
- Waste disposal : Collect residues in halogen-resistant containers for incineration .
Advanced Research Questions
Q. How can the antiproliferative activity of this compound derivatives be evaluated in cancer cell lines?
- MTT assay : Treat cells (e.g., HeLa, MCF-7) with derivatives like 4-(Furan-2-yl)hepta-1,6-dien-4-ol and measure formazan formation after 24–48 hours. IC values are calculated using nonlinear regression .
- Control experiments : Include cisplatin as a positive control and solvent-only negative controls.
- Toxicity validation : Assess organ weights and histopathology in murine models post-administration to confirm low systemic toxicity .
Q. What computational methods are suitable for predicting the reactivity of this compound in radical alkenyl migration reactions?
- DFT calculations : Optimize transition states (e.g., for 1,2-alkenyl shifts) using B3LYP/6-31G(d) to determine activation energies.
- Molecular docking : Study interactions with enzymes like 11-β-hydroxysteroid dehydrogenase 1, which may metabolize diene derivatives .
- Dynamics simulations : Analyze conformational flexibility of the diene backbone to predict regioselectivity in cycloadditions .
Q. How can contradictory spectroscopic data for this compound derivatives be resolved?
- Variable-temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) that cause signal broadening.
- Isotopic labeling : Use C-labeled analogs to trace carbon connectivity in ambiguous MS/MS fragments.
- Cross-validation : Compare data with structurally characterized analogs (e.g., curcuminoids with similar diene motifs) .
Q. What strategies improve the enantiomeric purity of chiral this compound derivatives during synthesis?
- Chiral auxiliaries : Use (S)-proline to induce asymmetry in aminoethyl-substituted derivatives .
- Catalytic asymmetric synthesis : Employ chiral Ru or Ir catalysts for hydrogenation of prochiral intermediates.
- Chromatographic resolution : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .
Q. How can structure-activity relationships (SARs) guide the design of this compound analogs with enhanced bioactivity?
-
Modular substitution : Introduce electron-withdrawing groups (e.g., NO) at C4 to stabilize radical intermediates in antitumor applications .
-
Hybridization : Conjugate with triphenylphosphonium groups to enhance mitochondrial targeting, as demonstrated in curcumin derivatives .
-
Table : Key SAR findings for diene derivatives
Substituent Position Bioactivity Trend Mechanism C4 (hydroxyl) ↑ Cytotoxicity ROS generation C1/C6 (allyl) ↑ Lipophilicity Membrane penetration C3 (aminoethyl) ↑ Enzymatic inhibition H-bonding with active sites
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
